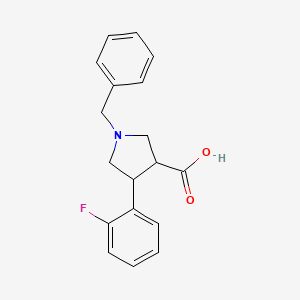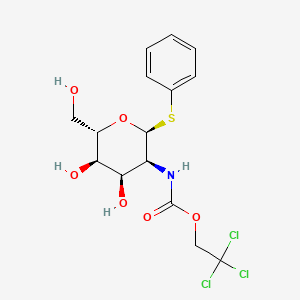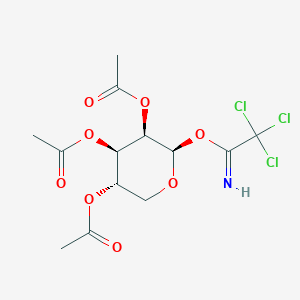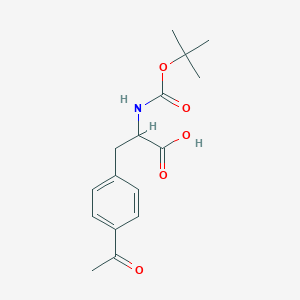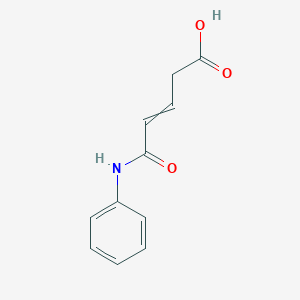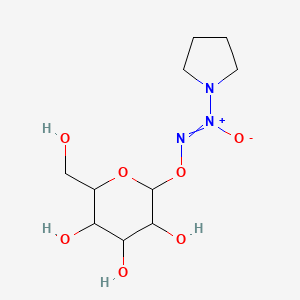![molecular formula C16H17NO2 B1503204 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone CAS No. 93008-44-7](/img/structure/B1503204.png)
1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone
Overview
Description
1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone is a synthetic compound belonging to the class of organic compounds known as ketones. This compound is characterized by a phenyl ring substituted with a dimethylamino group and an ethanone moiety. Its chemical structure allows it to participate in various chemical reactions, making it a compound of interest in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone can be achieved through several synthetic routes. A common method involves the Friedel-Crafts acylation reaction, where 4-(3-Dimethylaminophenoxy)benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. This reaction introduces the ethanone group onto the phenyl ring.
Industrial Production Methods:
On an industrial scale, this compound can be synthesized using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control of reaction parameters, ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring of the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogens or nitration reagents for electrophilic substitution, organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed:
Oxidation: Produces 1-[4-(3-Dimethylaminophenoxy)phenyl]carboxylic acid.
Reduction: Produces 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanol.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry:
1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone is used as a starting material for the synthesis of more complex organic compounds. Its reactive ketone group allows it to participate in the formation of carbon-carbon bonds, which is essential in the construction of larger molecular frameworks.
Biology:
In biological research, the compound serves as a molecular probe to study the interactions of phenolic compounds with proteins and enzymes. Its structural features enable it to bind to active sites of enzymes, making it useful in enzyme inhibition studies.
Medicine:
The compound is investigated for its potential pharmacological properties. Its structure suggests it may possess activity against certain biochemical pathways, making it a candidate for drug discovery and development.
Industry:
This compound is used as an intermediate in the production of dyes and pigments. Its stability and reactivity make it suitable for use in the synthesis of colorants for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's phenyl ring and dimethylamino group allow it to fit into hydrophobic pockets of proteins, leading to competitive inhibition or modulation of protein function. Pathways involved include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
1-[4-(2-Dimethylaminophenoxy)phenyl]ethanone
1-[4-(4-Dimethylaminophenoxy)phenyl]ethanone
1-[4-(3-Methylaminophenoxy)phenyl]ethanone
Uniqueness:
Compared to similar compounds, 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone is unique due to the specific position and nature of its substituents. The 3-dimethylamino group confers distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for specific scientific and industrial applications.
Properties
IUPAC Name |
1-[4-[3-(dimethylamino)phenoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(18)13-7-9-15(10-8-13)19-16-6-4-5-14(11-16)17(2)3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXFDVFDNVGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695114 | |
| Record name | 1-{4-[3-(Dimethylamino)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93008-44-7 | |
| Record name | 1-{4-[3-(Dimethylamino)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



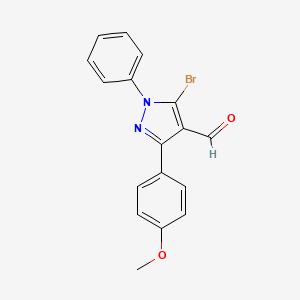


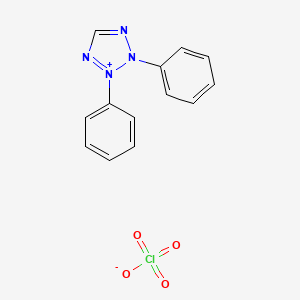
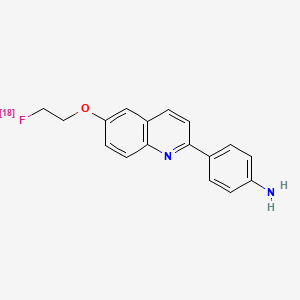
![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1503153.png)

